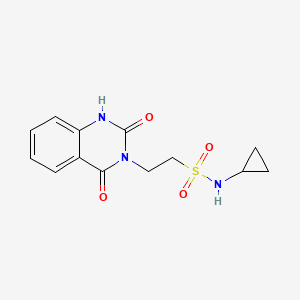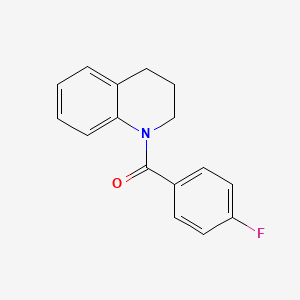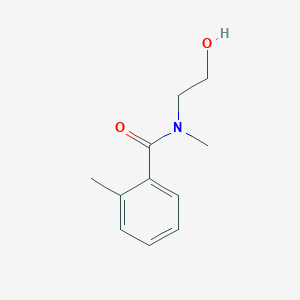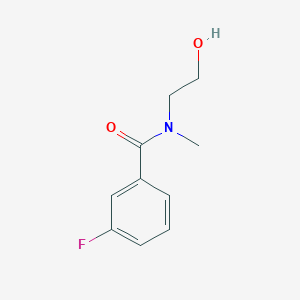
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathway of cytokine receptors. CP-690,550 has been extensively studied for its potential therapeutic applications in a variety of autoimmune diseases.
Mecanismo De Acción
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide inhibits JAK3, which is involved in the signaling pathway of cytokine receptors. By inhibiting JAK3, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide blocks the downstream signaling of cytokines such as interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This leads to a reduction in the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the levels of inflammatory cytokines in patients with autoimmune diseases. It also reduces the number of activated T cells and B cells in the peripheral blood of these patients. In animal models, N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been shown to reduce the severity of disease in models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide is its specificity for JAK3, which reduces the risk of off-target effects. However, its potency can vary depending on the cell type and the cytokine receptor involved. N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can also have variable pharmacokinetics in different patient populations, which can affect its efficacy and safety.
Direcciones Futuras
For research on N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide include the development of more potent and selective JAK3 inhibitors. There is also interest in studying the long-term safety and efficacy of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in patients with autoimmune diseases. Additionally, there is interest in studying the potential use of N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide in combination with other therapies for autoimmune diseases. Finally, there is interest in studying the potential use of JAK3 inhibitors in other diseases such as cancer and viral infections.
Métodos De Síntesis
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of a quinazoline ring system followed by the introduction of a cyclopropyl group and a sulfonamide group. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide has been studied for its potential therapeutic applications in a variety of autoimmune diseases including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has also been studied for its potential use in organ transplantation to prevent rejection.
Propiedades
IUPAC Name |
N-cyclopropyl-2-(2,4-dioxo-1H-quinazolin-3-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c17-12-10-3-1-2-4-11(10)14-13(18)16(12)7-8-21(19,20)15-9-5-6-9/h1-4,9,15H,5-8H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTOZRGCZGIIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(Diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea](/img/structure/B7498654.png)
![Ethyl 4-methyl-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7498668.png)
![[4-(4-Fluorobenzoyl)phenyl] 2-(4-chloro-2-methylphenoxy)propanoate](/img/structure/B7498670.png)


![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-phenylacetamide](/img/structure/B7498732.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)
